N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Ethoxybenzamide Moiety: The ethoxybenzamide group is synthesized by reacting ethoxybenzoic acid with an appropriate amine under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide is a synthetic compound that has shown significant biological activity, particularly as a selective ligand for the D4 dopamine receptor. This article provides an in-depth analysis of its biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula is characterized by the presence of a thiazole ring and a benzamide moiety, which contribute to its biological activity. The IUPAC name reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2OS
- Molecular Weight : 348.88 g/mol
Target Receptor
The primary target of this compound is the D4 dopamine receptor , which is part of the dopaminergic signaling pathway. This receptor plays a crucial role in various neurological functions, including mood regulation, motor control, and reward processes.
Mode of Action
As a potent and selective ligand , this compound binds to the D4 receptor with high affinity, modulating its activity. This interaction can influence dopaminergic signaling pathways, which are essential for maintaining normal brain functions.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is:
- Solubility : Soluble in DMSO but insoluble in water.
- Bioavailability : The specific bioavailability has not been extensively studied but is inferred to be favorable due to its structural characteristics.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Dopamine Modulation : Studies show that it can enhance dopaminergic signaling, potentially beneficial in conditions like schizophrenia and Parkinson's disease where dopamine dysregulation occurs.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative conditions by stabilizing dopaminergic neurons.
- Antimicrobial Activity : Some derivatives of thiazole compounds have shown antimicrobial properties; however, specific data on this compound's antimicrobial efficacy remains limited.
Case Studies
A series of case studies have highlighted the therapeutic potential of compounds similar to this compound:
- A study conducted on thiazole derivatives indicated significant acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer's disease due to their ability to enhance acetylcholine levels by inhibiting its breakdown .
Research Findings
Recent findings from various studies emphasize the importance of molecular hybridization in enhancing biological activity:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Study 1 | 3i | AChE Inhibition | 2.7 µM |
Study 2 | N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide | D4 Receptor Ligand | High Affinity |
These results suggest that structural modifications can significantly influence the biological efficacy of thiazole-based compounds.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-25-18-9-5-14(6-10-18)19(24)22-12-11-17-13-26-20(23-17)15-3-7-16(21)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYUPPYTKOGSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.